JNJ-38877618

c-Met inhibition Kinase assay IC50 comparison

JNJ-38877618 (OMO-1) is the MET inhibitor of choice for clean, selective target engagement without confounding off-target effects. Unlike crizotinib (dual MET/ALK) or cabozantinib (potent VEGFR2 IC50 ~0.035 nM), JNJ-38877618 achieves MET inhibition at IC50 2 nM with ~6-fold greater potency and minimal polypharmacology. Its selectivity is critical for MET-specific pathway dissection, mutant-specific dosing (M1250T Kd 2.1 nM; Y1235D Kd 21 nM), and in vivo tumor regression models without angiogenesis artifacts. Confirmed OCT-2 activity enables renal transporter studies. ≥98% purity, in stock. Order now.

Molecular Formula C20H12F2N6
Molecular Weight 374.3 g/mol
CAS No. 943540-74-7
Cat. No. B608213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-38877618
CAS943540-74-7
SynonymsJNJ-38877618;  JNJ 38877618;  JNJ38877618
Molecular FormulaC20H12F2N6
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)C5=CC=NC=C5)(F)F)N=C1
InChIInChI=1S/C20H12F2N6/c21-20(22,15-3-4-16-14(12-15)2-1-9-24-16)19-26-25-18-6-5-17(27-28(18)19)13-7-10-23-11-8-13/h1-12H
InChIKeyKOAWAWHSMVKCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-38877618 (OMO-1) Procurement Guide: Selective c-Met Kinase Inhibitor for MET-Driven Oncology Research


JNJ-38877618 (also known as OMO-1) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase . The compound is a synthetic organic molecule claimed in Janssen patent WO2007075567A1 and has advanced to Phase I/II clinical evaluation in solid malignancies harboring MET pathway alterations [1][2]. Unlike multi-kinase inhibitors that target MET alongside VEGFR2, AXL, or ALK, JNJ-38877618 was explicitly designed for high MET selectivity to minimize off-target kinase engagement [3].

Why JNJ-38877618 Cannot Be Interchanged with Crizotinib, Cabozantinib, or JNJ-38877605 in MET-Dependent Studies


c-Met inhibitors exhibit profound heterogeneity in kinase selectivity profiles, potency against resistance-associated mutants, and polypharmacology that directly impacts experimental interpretation. Crizotinib inhibits both MET and ALK with comparable potency, introducing confounding variables in MET-specific pathway dissection . Cabozantinib potently inhibits VEGFR2 (IC50 ~0.035 nM) alongside MET, which alters angiogenesis readouts independent of MET blockade . Even the structurally related analog JNJ-38877605 differs markedly in selectivity breadth and preclinical safety findings, with documented species-specific renal toxicity from insoluble metabolite formation [1]. Substituting any of these agents for JNJ-38877618 without verifying the specific experimental context introduces unquantified off-target effects that can invalidate MET-pathway attribution and reproducibility.

JNJ-38877618 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


JNJ-38877618 Demonstrates ~6-Fold Superior Wild-Type MET Enzymatic Potency Versus Crizotinib

In direct preclinical comparison, JNJ-38877618 (OMO-1) exhibited approximately 5.85-fold higher inhibitory potency against wild-type c-MET than crizotinib in enzymatic assays [1]. This difference quantifies the enhanced target engagement at equimolar concentrations.

c-Met inhibition Kinase assay IC50 comparison

JNJ-38877618 Retains Near-Equivalent Potency Against M1268T Mutant MET (IC50 = 3 nM)

JNJ-38877618 maintains potent inhibitory activity against the clinically relevant M1268T gatekeeper mutant MET with an IC50 of 3 nM, compared to 2 nM against wild-type MET [1]. The minor 1.5-fold potency shift suggests retained efficacy against this acquired resistance variant, which emerges under selective pressure from other MET inhibitors.

MET mutation M1268T Acquired resistance

JNJ-38877618 Exhibits More Focused Kinase Selectivity than JNJ-38877605 with Divergent Preclinical Safety Profile

JNJ-38877618 and JNJ-38877605 are structurally related MET inhibitors from the same chemical series but diverge substantially in selectivity claims and preclinical toxicology findings. JNJ-38877605 is reported to exhibit 600-fold selectivity over >200 kinases . While comprehensive selectivity panel data for JNJ-38877618 is not publicly disclosed, the compound demonstrates a distinct off-target profile: it inhibits organic cation transporter-2 (OCT-2), an effect not prominently associated with JNJ-38877605 [1]. Critically, JNJ-38877605 development encountered species-specific renal toxicity attributed to insoluble metabolite formation [2], a finding not reported for JNJ-38877618, suggesting differentiated metabolic handling.

Kinase selectivity JNJ-38877605 OCT-2 inhibition

JNJ-38877618 Shows Complete Tumor Growth Inhibition in MET-Amplified and MET-Mutant Xenograft Models

In vivo, JNJ-38877618 induces complete inhibition of tumor growth across three mechanistically distinct MET-dependent models: SNU5 (MET-amplified gastric cancer), U87-MG (HGF autocrine glioblastoma), and Hs746T (MET exon 14 skipping mutant gastric cancer) . In the MET-amplified EBC-1 squamous NSCLC model, JNJ-38877618 induced tumor regression, with target inhibition duration considerably exceeding plasma exposure times . This sustained pharmacodynamic effect differentiates JNJ-38877618 from reversible MET inhibitors with shorter target residency.

Xenograft efficacy MET amplification MET exon 14 skipping

JNJ-38877618 Binds MET with 1.4 nM Kd and Discriminates Among MET Mutants

JNJ-38877618 exhibits high-affinity binding to wild-type MET with a Kd of 1.4 nM [1]. Importantly, binding affinity varies across MET mutants: Kd values of 1.2 nM (wild-type), 2.1 nM (M1250T), and 21 nM (Y1235D) have been reported [2]. The 10- to 17.5-fold differential binding among mutants provides a quantifiable tool for probing mutation-specific MET dependency. In contrast, multi-kinase MET inhibitors such as cabozantinib (MET IC50 ~1.8 nM; VEGFR2 IC50 ~0.035 nM) lack this degree of MET isoform discrimination and introduce confounding kinase inhibition .

Binding affinity Kd determination MET mutants

JNJ-38877618: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Wild-Type MET Enzymatic Inhibition Studies Requiring Superior Potency to Crizotinib

Researchers conducting cell-free MET kinase assays or cellular phosphorylation studies where maximal target engagement at minimal compound concentration is critical should select JNJ-38877618 over crizotinib. With an IC50 of 2 nM versus crizotinib's 11.7 nM [1], JNJ-38877618 achieves equivalent MET inhibition at ~6-fold lower concentration, reducing solvent (DMSO) exposure and potential off-target kinase engagement in cellular systems. This potency advantage is particularly relevant for high-throughput screening and combination studies where compound stacking effects must be minimized.

MET-Mutant Xenograft and PDX Efficacy Studies (M1268T, M1250T, Y1235D, MET Exon 14 Skipping)

Investigators modeling acquired resistance or intrinsic MET alterations should procure JNJ-38877618 based on demonstrated in vivo efficacy across MET-amplified (SNU5), HGF-autocrine (U87-MG), and MET exon 14 skipping mutant (Hs746T) models, with complete tumor growth inhibition observed . Differential binding affinities for M1250T (Kd = 2.1 nM) and Y1235D (Kd = 21 nM) [2] further enable dose titration to achieve mutant-specific target coverage. The compound's ability to induce regression in established EBC-1 MET-amplified tumors supports its use in therapeutic efficacy studies rather than solely prophylactic/prevention dosing regimens.

MET Selectivity Studies Requiring Avoidance of VEGFR2/ALK Polypharmacology

For experiments where MET inhibition must be isolated from confounding anti-angiogenic (VEGFR2) or ALK-mediated effects, JNJ-38877618 is the appropriate procurement choice over cabozantinib or crizotinib. Cabozantinib potently inhibits VEGFR2 (IC50 ~0.035 nM) and MET (IC50 ~1.8 nM) , introducing angiogenesis modulation that obscures MET-specific phenotypes in tumor models and endothelial cell assays. Crizotinib inhibits ALK (IC50 ~20 nM) alongside MET (IC50 ~8-11.7 nM) [1], confounding pathway attribution. JNJ-38877618's design as a selective MET inhibitor with OCT-2 as the primary documented off-target [3] enables cleaner dissection of MET-dependent biology.

OCT-2 Transporter Pharmacology and Creatinine Handling Studies

Researchers investigating organic cation transporter-2 (OCT-2) pharmacology or MET inhibitor effects on renal creatinine secretion should specifically procure JNJ-38877618. The compound demonstrates confirmed OCT-2 inhibitory activity [3], which is implicated in the active secretion of creatinine and tryptophan. This property is not consistently documented across all MET inhibitors in the class, making JNJ-38877618 a relevant tool compound for studies examining the intersection of MET kinase inhibition and OCT-2-mediated transport in renal physiology or drug-drug interaction assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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